Cas no 56190-17-1 (4-Propoxybenzene-1,2-diamine)

4-Propoxybenzene-1,2-diamine Propiedades químicas y físicas
Nombre e identificación
-
- 4-Propoxybenzene-1,2-diamine
- 4-Propoxy-1,2-diaminobenzene
- 4-n-propoxy-o-phenylenediamine
- 4-propoxy-o-phenylenediamine
- EINECS 260-044-3
- 4-Propoxy-1,2-diamine benzene
- MFCD00462576
- A20814
- AKOS005292643
- 1,2-Benzenediamine, 4-propoxy-
- FT-0601007
- EN300-1295510
- AS-41051
- DTXSID70204735
- NS00033480
- 56190-17-1
- CS-0453768
- 4-Propoxy-O-Phenylenediamine;4-Propyloxy-1,2-benzenediamine
- SCHEMBL11246033
- 4-propoxy-1,2-diamine benzene, AldrichCPR
- UUAOMJOZLSTWIP-UHFFFAOYSA-N
-
- MDL: MFCD00462576
- Renchi: InChI=1S/C9H14N2O/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,10-11H2,1H3
- Clave inchi: UUAOMJOZLSTWIP-UHFFFAOYSA-N
- Sonrisas: CCCOC1=CC(=C(C=C1)N)N
Atributos calculados
- Calidad precisa: 166.11100
- Masa isotópica única: 166.111
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 3
- Complejidad: 130
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.5
- Superficie del Polo topológico: 61.3A^2
Propiedades experimentales
- Denso: 1.1±0.1 g/cm3
- Punto de ebullición: 324.2±22.0 °C at 760 mmHg
- Punto de inflamación: 167.5±16.0 °C
- índice de refracción: 1.585
- PSA: 61.27000
- Logp: 2.80220
- Presión de vapor: 0.0±0.7 mmHg at 25°C
4-Propoxybenzene-1,2-diamine Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Código de categoría de peligro: 22-43
- Instrucciones de Seguridad: 36/37
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Propoxybenzene-1,2-diamine Datos Aduaneros
- Código HS:2922299090
- Datos Aduaneros:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Propoxybenzene-1,2-diamine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | B524838-50mg |
4-propoxybenzene-1,2-diamine |
56190-17-1 | 50mg |
$ 185.00 | 2022-06-07 | ||
TRC | B524838-100mg |
4-propoxybenzene-1,2-diamine |
56190-17-1 | 100mg |
$ 275.00 | 2022-06-07 | ||
TRC | B524838-10mg |
4-propoxybenzene-1,2-diamine |
56190-17-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
abcr | AB445698-250mg |
4-Propoxybenzene-1,2-diamine, min. 95%; . |
56190-17-1 | 250mg |
€383.80 | 2025-02-15 | ||
Enamine | EN300-1295510-10000mg |
4-propoxybenzene-1,2-diamine |
56190-17-1 | 10000mg |
$2701.0 | 2023-09-30 | ||
abcr | AB445698-1g |
4-Propoxybenzene-1,2-diamine, min. 95%; . |
56190-17-1 | 1g |
€881.20 | 2025-02-15 | ||
Enamine | EN300-1295510-1000mg |
4-propoxybenzene-1,2-diamine |
56190-17-1 | 1000mg |
$628.0 | 2023-09-30 | ||
Enamine | EN300-1295510-50mg |
4-propoxybenzene-1,2-diamine |
56190-17-1 | 50mg |
$528.0 | 2023-09-30 | ||
1PlusChem | 1P00IAHW-1g |
1,2-Benzenediamine, 4-propoxy- |
56190-17-1 | 95% | 1g |
$625.00 | 2023-12-16 | |
Alichem | A019088815-1g |
4-Propoxybenzene-1,2-diamine |
56190-17-1 | 95% | 1g |
$504.00 | 2023-09-01 |
4-Propoxybenzene-1,2-diamine Literatura relevante
-
1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
56190-17-1 (4-Propoxybenzene-1,2-diamine) Productos relacionados
- 1197-37-1(4-Ethoxybenzene-1,2-diamine)
- 6421-88-1(2-(4-aminophenoxy)ethanol)
- 4469-80-1((4-Propoxyphenyl)amine hydrochloride)
- 1698158-57-4(methyl 4-amino-3-(6-methoxypyridin-2-yl)butanoate)
- 76812-64-1(6-(tert-Butyl) Acemetacin)
- 1876822-09-1(Cyclobutanol, 1-(2-amino-1-methylethyl)-2,3-dimethyl-)
- 1352490-99-3((6-Amino-3,4,5,6-tetrahydro-2H-[2,3]bipyridinyl-1-yl)-phenyl-methanone)
- 303147-84-4(3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine)
- 2247107-09-9(Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1))
- 1805557-86-1(Ethyl 3-(difluoromethyl)-4-methoxy-6-(trifluoromethyl)pyridine-2-acetate)
